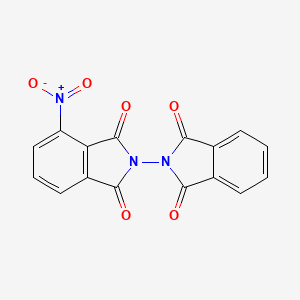methanone](/img/structure/B5596909.png)
[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including lymphoma and leukemia. ABT-199 has shown promising results in preclinical and clinical studies, and is currently being evaluated as a potential treatment for various types of cancer.
Scientific Research Applications
Synthesis and Characterization
The compound 2-(allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a thiazole derivative, a class of compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields. Thiazole derivatives are synthesized through various methods, including the reaction of α-thiocyanato-acetophenones with dialkylammonium salts, leading to 2-dialkylamino-4-aryl-thiazoles. These methods provide a versatile approach to thiazole synthesis, utilizing easily accessible starting compounds and offering a variety of solvents for the reaction medium (Teller et al., 1990).
Spectral Characterization and Theoretical Studies
The structural and spectral characterization of thiazole derivatives, including those similar to the compound , involves various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret the vibrational spectra, providing insights into the bonding features, equilibrium geometry, and harmonic vibrational wave numbers. These studies help understand the structural changes due to electron-withdrawing group substitution and offer a deeper understanding of the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).
Antibacterial Activity and Molecular Docking Studies
Thiazole derivatives exhibit promising antibacterial activity, which is investigated through molecular docking studies. These studies help understand the interaction between the compound and bacterial proteins, potentially leading to new antibacterial agents. The HOMO-LUMO energy gap, analyzed through DFT, provides insights into the compound's reactivity in the excited state, further aiding in the evaluation of its antibacterial properties (Shahana & Yardily, 2020).
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-5-16-14-17-13(15)12(21-14)11(18)8-3-4-9-10(6-8)20-7-19-9/h2-4,6H,1,5,7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGNNZWLTJDKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC3=C(C=C2)OCO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)
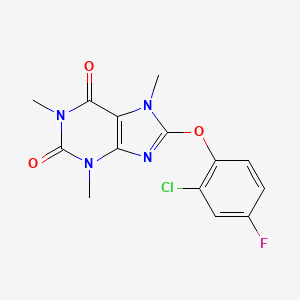
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
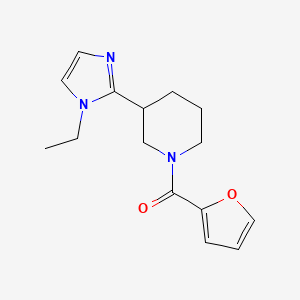
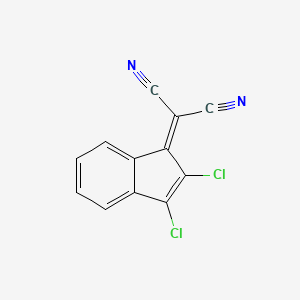
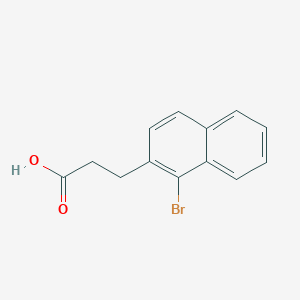
![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)


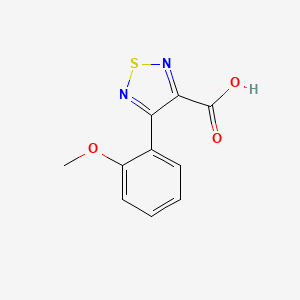
![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5596924.png)
